N-(3-(1H-Imidazol-1-yl)propyl)tetrahydro-2H-thiopyran-3-amine
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Overview
Description
N-(3-(1H-Imidazol-1-yl)propyl)tetrahydro-2H-thiopyran-3-amine is a compound that features both an imidazole ring and a tetrahydrothiopyran ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the tetrahydrothiopyran ring is a six-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)tetrahydro-2H-thiopyran-3-amine typically involves the alkylation of imidazole with a suitable alkylating agent, followed by the introduction of the tetrahydrothiopyran moiety. One common method involves the reaction of imidazole with 3-chloropropylamine to form N-(3-(1H-Imidazol-1-yl)propyl)amine. This intermediate is then reacted with tetrahydrothiopyran under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Imidazol-1-yl)propyl)tetrahydro-2H-thiopyran-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-(3-(1H-Imidazol-1-yl)propyl)tetrahydro-2H-thiopyran-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)tetrahydro-2H-thiopyran-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The tetrahydrothiopyran ring can interact with biological membranes, potentially disrupting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: Similar structure but lacks the tetrahydrothiopyran ring.
3-(1H-Imidazol-1-yl)propylamine: Similar structure but lacks the tetrahydrothiopyran ring.
N-(3-(1H-Imidazol-1-yl)propyl)amine: Similar structure but lacks the tetrahydrothiopyran ring.
Uniqueness
N-(3-(1H-Imidazol-1-yl)propyl)tetrahydro-2H-thiopyran-3-amine is unique due to the presence of both the imidazole and tetrahydrothiopyran rings. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to similar compounds.
Properties
Molecular Formula |
C11H19N3S |
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Molecular Weight |
225.36 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)thian-3-amine |
InChI |
InChI=1S/C11H19N3S/c1-3-11(9-15-8-1)13-4-2-6-14-7-5-12-10-14/h5,7,10-11,13H,1-4,6,8-9H2 |
InChI Key |
UHGXXJUUUOHSTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NCCCN2C=CN=C2 |
Origin of Product |
United States |
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